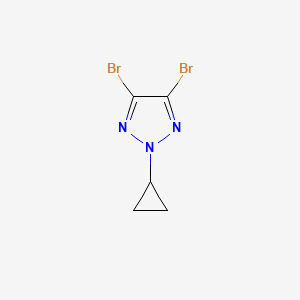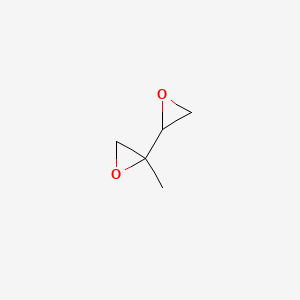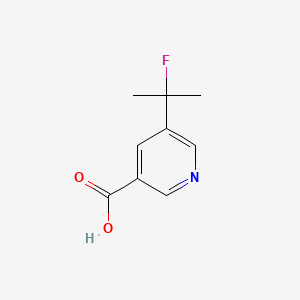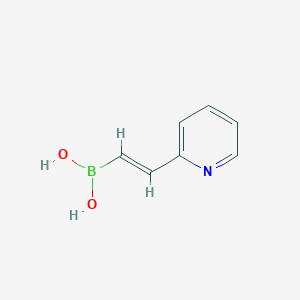![molecular formula C11H14LiN3O4 B13455862 Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate](/img/structure/B13455862.png)
Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate is a complex organic compound with a lithium ion coordinated to a pyrazine ring substituted with a tert-butoxycarbonyl-protected amino group and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between appropriate diamines and diketones.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Lithium Coordination: The final step involves the coordination of the lithium ion to the carboxylate group on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring.
Reduction: Reduction reactions can occur at the carboxylate group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Products include oxidized derivatives of the pyrazine ring.
Reduction: Products include alcohol derivatives of the carboxylate group.
Substitution: The major product is the free amino derivative of the compound.
科学研究应用
Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including its role as a lithium-based drug for mood stabilization.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
作用机制
The mechanism of action of Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The lithium ion can modulate the activity of these targets, leading to various biological effects. The Boc-protected amino group can be deprotected to reveal a reactive site for further chemical modifications.
相似化合物的比较
Similar Compounds
- Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}ethyl)pyrazine-2-carboxylate
- Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate
Uniqueness
Lithium(1+) 5-({[(tert-butoxy)carbonyl]amino}methyl)pyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C11H14LiN3O4 |
|---|---|
分子量 |
259.2 g/mol |
IUPAC 名称 |
lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O4.Li/c1-11(2,3)18-10(17)14-5-7-4-13-8(6-12-7)9(15)16;/h4,6H,5H2,1-3H3,(H,14,17)(H,15,16);/q;+1/p-1 |
InChI 键 |
ZZSIWXVFLJNEEA-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


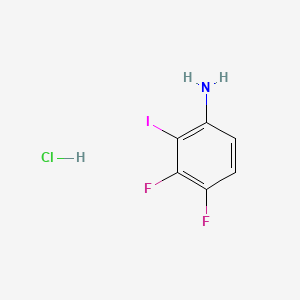
![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)
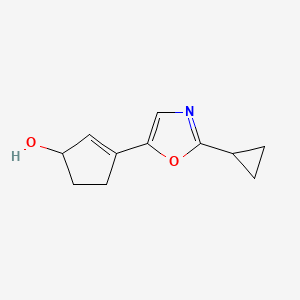
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoate](/img/structure/B13455810.png)
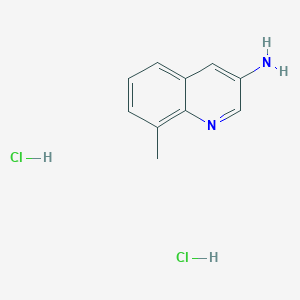
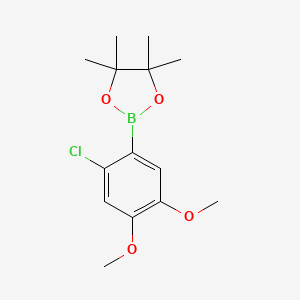
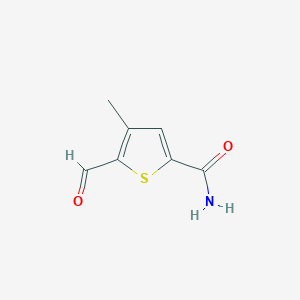
![5-Bromo-1,3,8,12-tetraazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trien-9-one hydrochloride](/img/structure/B13455840.png)
